tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Catalog No.
S712233
CAS No.
112741-49-8
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpho...

CAS Number

112741-49-8

Product Name

tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

IUPAC Name

tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3/t18-,19+/m0/s1

InChI Key

MRUKRSQUUNYOFK-RBUKOAKNSA-N

SMILES

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)O[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3

Nitrosamine Synthesis

Specific Scientific Field: Organic chemistry, particularly N-nitroso compound synthesis.

Application Summary: Researchers use tert-butyl nitrite (TBN) derived from this compound to synthesize N-nitroso compounds. TBN serves as a mild nitrosating agent.

Experimental Procedures:

    Reaction: Combine secondary amines with TBN under solvent-free conditions.

    Scope: Broad substrate range, including cyclic and acyclic amines.

    Yields: Excellent yields with easy isolation.

Results and Outcomes: Efficient access to N-nitroso compounds for further studies .

tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a complex organic compound characterized by its unique molecular structure, which includes a morpholine ring and two phenyl substituents. Its molecular formula is C21H23NO4, and it has a molecular weight of 353.41 g/mol. The compound is primarily used in organic synthesis and medicinal chemistry due to its interesting chemical properties and potential biological activities.

, including:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can also occur, typically involving the addition of hydrogen or removal of oxygen, with reducing agents such as lithium aluminum hydride or sodium borohydride being commonly used.
  • Substitution Reactions: The compound can engage in substitution reactions where one functional group is replaced by another, influencing its reactivity and application in synthesis.

These reactions allow for the modification of the compound's structure, enabling the synthesis of various derivatives with potentially enhanced properties.

Research indicates that tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and receptor binder, which could lead to therapeutic applications in treating various diseases. Notably, it has shown promise in anti-inflammatory and anticancer studies . The specific mechanisms of action involve interactions with molecular targets that modulate biological pathways.

The synthesis of tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate typically involves several steps:

  • Formation of the Morpholine Ring: This involves cyclization reactions using amino alcohols and dihaloalkanes to create the morpholine structure.
  • Introduction of Phenyl Groups: Phenyl groups are added through Friedel-Crafts alkylation or acylation reactions.
  • Formation of the tert-Butyl Ester: This is achieved by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.

Industrial methods may utilize continuous flow processes to enhance efficiency and yield during synthesis.

tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Biological Research: The compound is explored for its potential therapeutic properties in drug development .
  • Material Science: It is utilized in developing new materials and as an intermediate for pharmaceuticals and agrochemicals .

Studies on interaction mechanisms reveal that tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate can bind to specific enzymes or receptors. This binding alters their activity, leading to various biological effects depending on the context of use. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and its potential therapeutic applications .

Several compounds share structural similarities with tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate:

Compound NameStructural FeaturesUnique Properties
tert-Butyl (2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamateContains a pyran ringDifferent substituents lead to distinct reactivity
tert-Butyl 6-oxo-2,3-diphenyl-4-piperidinecarboxylatePiperidine instead of morpholineVaries in biological activity
tert-Butyl 6-oxo-2,3-diphenyl-4-pyrrolidinecarboxylatePyrrolidine ring presentUnique pharmacological properties

The uniqueness of tert-butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate lies in its specific combination of a morpholine ring structure along with phenyl groups and a tert-butyl ester. This combination contributes to its distinctive chemical properties and potential applications compared to similar compounds.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Dates

Modify: 2023-08-15

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